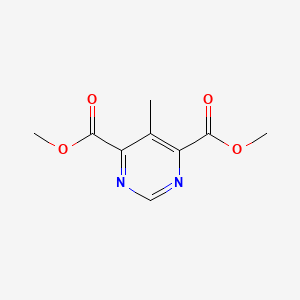![molecular formula C16H11F2NOS2 B2745053 N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide CAS No. 2380034-24-0](/img/structure/B2745053.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide is a compound that belongs to the class of organic molecules known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bithiophene moiety linked to a difluorobenzamide group, making it an interesting subject for research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide typically involves the following steps:
Formation of 3,3’-bithiophene: This can be achieved through a Suzuki coupling reaction between 3-bromothiophene and a suitable boronic acid derivative.
Attachment of the bithiophene to the benzamide: The bithiophene unit is then linked to the benzamide group through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems would also be essential to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the bithiophene moiety.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to achieve substitution on the thiophene rings
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Aplicaciones Científicas De Investigación
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mecanismo De Acción
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the difluorobenzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar synthetic applications.
3,3’-Dibromo-2,2’-bithiophene: Another bithiophene derivative with different substitution patterns.
N,N-Diphenylhydrazones: Compounds with similar electronic properties used in optoelectronic applications.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide stands out due to the presence of both bithiophene and difluorobenzamide groups, which confer unique electronic and structural properties. This makes it particularly valuable for applications in organic electronics and as a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NOS2/c17-14-2-1-10(6-15(14)18)16(20)19-7-13-5-12(9-22-13)11-3-4-21-8-11/h1-6,8-9H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOGCOWMJPVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)
![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)
![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)
![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)




![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
